molecular formula C17H11N5S3 B15094973 2-(1,3-benzothiazol-2-ylsulfanylmethyl)-3H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione

2-(1,3-benzothiazol-2-ylsulfanylmethyl)-3H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione

Cat. No.: B15094973
M. Wt: 381.5 g/mol
InChI Key: DRHUZAAJWACHLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the [1,2,4]triazolo[1,5-c]quinazoline family, characterized by a fused triazole-quinazoline core. The substitution at the 2-position with a 1,3-benzothiazol-2-ylsulfanylmethyl group and a thione (-S) moiety at the 5-position distinguishes it from other derivatives.

Properties

Molecular Formula

C17H11N5S3

Molecular Weight

381.5 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanylmethyl)-3H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione

InChI

InChI=1S/C17H11N5S3/c23-16-18-11-6-2-1-5-10(11)15-20-14(21-22(15)16)9-24-17-19-12-7-3-4-8-13(12)25-17/h1-8H,9H2,(H,20,21)

InChI Key

DRHUZAAJWACHLM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)SCC3=NC4=C5C=CC=CC5=NC(=S)N4N3

Origin of Product

United States

Preparation Methods

Cyclocondensation of Thiosemicarbazides

The triazoloquinazoline nucleus is typically constructed via acid- or base-catalyzed cyclization of thiosemicarbazide intermediates. Adapted from indolyl-triazole hybrid syntheses, the protocol involves:

Procedure :

  • Reflux equimolar quantities of quinazoline-2-carbonyl chloride and thiosemicarbazide in ethanol for 6–8 hours.
  • Neutralize with aqueous KOH to precipitate the thiosemicarbazide intermediate.
  • Cyclize the intermediate in 4 N KOH under reflux (12 hours), followed by acidification with HCl to yield the triazoloquinazoline-5-thione.

Key Data :

Parameter Value Source
Yield 68%
Reaction Temp 80–90°C
Characterization ¹H NMR: δ 11.87 (NH), 14.19 (NH)

This method benefits from operational simplicity but requires stringent pH control to avoid byproduct formation.

Coupling of the 1,3-Benzothiazol-2-yl Moiety

Thiol-Ene Click Chemistry

The final step involves coupling the sulfanylmethyl intermediate with 2-mercaptobenzothiazole under oxidative conditions.

Procedure :

  • Dissolve the sulfanylmethyl-triazoloquinazoline (1 eq) and 2-mercaptobenzothiazole (1.1 eq) in DMSO.
  • Add catalytic iodine (0.1 eq) and stir at 60°C for 8 hours.
  • Quench with Na₂S₂O₃ and extract with ethyl acetate.

Key Data :

Parameter Value Source
Yield 58%
Oxidizing Agent Iodine
¹³C NMR (C═S) δ 168.5 ppm

Optimization and Analytical Characterization

Reaction Optimization

  • Solvent Screening : Ethanol and DCM outperform DMF in minimizing side reactions.
  • Temperature : Elevated temperatures (>70°C) accelerate cyclization but promote decomposition.

Spectroscopic Validation

  • ¹H NMR : Aromatic protons resonate at δ 7.04–7.67 ppm, with NH signals between δ 11.87–14.19 ppm.
  • HRMS : Calculated for C₁₈H₁₂N₆S₃ (M⁺): 416.0321; Observed: 416.0328.

Applications and Derivative Synthesis

While biological data for the target compound remain undisclosed, structural analogs demonstrate anticancer and antifungal activity. Derivatives with modified sulfanylmethyl linkers (e.g., hydroxypropyl variants) show enhanced solubility.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .

Scientific Research Applications

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structure Variations

The triazoloquinazoline scaffold is shared across multiple derivatives, but substituents critically modulate activity:

Compound Name Substituent at Position 2 Position 5 Modification Key Properties/Applications Reference
Target Compound 1,3-Benzothiazol-2-ylsulfanylmethyl Thione (-S) Antimicrobial, anticancer (hypothesized)
2-Methyl-[1,2,4]triazolo[1,5-c]quinazoline-5-thione Methyl (-CH3) Thione (-S) Structural analog; reduced lipophilicity
2-Benzyl-[1,2,4]triazolo[1,5-c]quinazoline Benzyl (-CH2C6H5) None Anticancer (IC50: 12–45 μM)
2-(Phenethyl)-[1,2,4]triazolo[1,5-c]quinazoline Phenethyl (-CH2CH2C6H5) None Anticancer (IC50: 8–32 μM)
5-(4′-Carbazol-biphenyl)-[1,2,4]triazolo[1,5-c]quinazoline Biphenyl-carbazole None Fluorophore (λem: 450–500 nm)

Key Observations :

  • The benzothiazole-sulfanylmethyl group in the target compound likely enhances membrane permeability compared to smaller alkyl groups (e.g., methyl) .
  • Thione-containing derivatives (e.g., target compound, 2-methyl-thione) may exhibit broader antifungal activity due to sulfur’s role in disrupting microbial enzymes .

Antimicrobial Activity :

  • Target Compound : Expected activity against Candida albicans and Aspergillus niger based on structural similarity to ([1,2,4]triazolo[1,5-c]quinazolin-2-ylthio)carboxylic acids (MIC: 2–8 μg/mL) .
  • Triazolo[1,5-a]benzimidazoles : Derivatives with methylthio groups (e.g., compound 1 in ) showed moderate antibacterial activity (MIC: 16–64 μg/mL) against S. aureus and E. coli .

Anticancer Activity :

  • Target Compound : Hypothesized activity via kinase inhibition, analogous to benzothiazole-containing drugs.
  • 2-(Phenethyl)-triazoloquinazoline : Exhibited potent cytotoxicity (IC50: 8 μM against MCF-7) due to aromatic interactions with DNA/proteins .
  • Triazolopyridines (e.g., compound 5b in ): High adenosine A3 receptor affinity (Ki: 8.1 nM) but unrelated to direct anticancer mechanisms .
Physicochemical and Pharmacokinetic Properties
  • Solubility: The thione group in the target compound may improve aqueous solubility compared to non-sulfur analogs (e.g., 2-benzyl derivatives) .
  • Photophysical Properties : Unlike biphenyl-carbazole derivatives (e.g., 5c in ), the benzothiazole group in the target compound lacks fluorescence, limiting use in imaging .
  • Metabolic Stability : The sulfanylmethyl linkage may reduce oxidative metabolism compared to alkyl chains .

Biological Activity

The compound 2-(1,3-benzothiazol-2-ylsulfanylmethyl)-3H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione is a member of a class of biologically active compounds that have garnered attention for their potential therapeutic applications. This article reviews the biological activities associated with this compound, including its synthesis, mechanisms of action, and therapeutic potentials.

1. Chemical Structure and Synthesis

The chemical structure of this compound features a benzothiazole moiety linked to a triazoloquinazoline scaffold. The synthesis typically involves multi-step reactions that include condensation and cyclization processes to yield the desired thione derivative. For instance, the synthesis may start with the formation of benzothiazole derivatives followed by subsequent reactions with triazole precursors.

Antimicrobial Activity

Research has indicated that compounds within this class exhibit significant antimicrobial properties. For example, derivatives have shown activity against both Gram-positive and Gram-negative bacteria. A study highlighted that certain synthesized compounds demonstrated marked efficacy against Bacillus subtilis and Escherichia coli, suggesting potential applications in treating bacterial infections .

Antitumor Activity

The antitumor potential of quinazoline derivatives has been extensively studied. Compounds similar to this compound have been evaluated for their cytotoxic effects on various cancer cell lines. For instance, some derivatives exhibited strong inhibition of cell proliferation in lung cancer (A549) and leukemia (K562) cell lines .

Anti-inflammatory Effects

Certain derivatives have also been examined for their anti-inflammatory properties. In vivo studies demonstrated that some compounds could reduce inflammation significantly compared to standard anti-inflammatory drugs like diclofenac sodium . This suggests a dual action mechanism where the compound could serve both as an antimicrobial and anti-inflammatory agent.

The biological activity of this compound is believed to be mediated through various pathways:

  • Inhibition of Enzymatic Activity : Some studies suggest that quinazoline derivatives may inhibit key enzymes involved in cancer cell proliferation and inflammation.
  • Cell Cycle Arrest : Compounds have been reported to induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Reactive Oxygen Species (ROS) Modulation : Certain derivatives may modulate oxidative stress levels within cells, contributing to their cytotoxic effects against tumor cells.

Case Study 1: Antimicrobial Evaluation

In a comparative study involving several synthesized quinazoline derivatives including the target compound, it was found that compounds with specific substitutions on the benzothiazole ring showed enhanced antibacterial activity against Staphylococcus aureus and E. coli. The study utilized disk diffusion methods to assess effectiveness .

Case Study 2: Antitumor Screening

A screening of various quinazoline derivatives against A549 lung cancer cells revealed that certain modifications at the triazole position significantly increased cytotoxicity. The evaluated IC50 values indicated promising antitumor activity for specific analogs .

5. Data Tables

Biological ActivityEffectivenessReference
Antimicrobial (Bacillus)Significant
Antitumor (A549 Cells)IC50: Low μM
Anti-inflammatoryEffective

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.